molecular formula C12H10BrN5O B12936778 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- CAS No. 96412-45-2

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-

Cat. No.: B12936778
CAS No.: 96412-45-2
M. Wt: 320.14 g/mol
InChI Key: SDCVRZUGUCPEJC-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- is a brominated purine derivative. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a phenylmethyl group at the 9th position. It is a member of the purine family, which is known for its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- typically involves the bromination of a purine precursor followed by the introduction of the phenylmethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available purine derivatives. The process includes bromination, followed by the introduction of the phenylmethyl group through a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of antiviral and anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and the phenylmethyl group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent.

Similar Compounds:

    Adenine: Another purine derivative, adenine, shares the core purine structure but lacks the bromine and phenylmethyl groups.

Uniqueness: The presence of the bromine atom and the phenylmethyl group in 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- distinguishes it from other purine derivatives. These substituents enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

96412-45-2

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

2-amino-9-benzyl-8-bromo-1H-purin-6-one

InChI

InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-12(14)17-10(8)19)18(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17,19)

InChI Key

SDCVRZUGUCPEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2Br

Origin of Product

United States

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